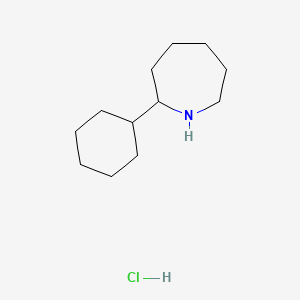

2-Cyclohexylazepane hydrochloride

Description

2-Cyclohexylazepane hydrochloride (CAS 1315367-47-5) is a secondary amine derivative with a molecular weight of 217.78 g/mol and a purity of 98% . Its structure consists of a seven-membered azepane ring substituted with a cyclohexyl group at the 2-position, forming a hydrochloride salt. This modification enhances solubility in polar solvents compared to its free base form, making it suitable for laboratory synthesis and pharmaceutical research. The compound has been discontinued in commercial quantities (1g–500mg) by suppliers like Fluorochem, limiting its accessibility for ongoing studies .

Key properties include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclohexylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXHYWYTZOHBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable azepane precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt . The reaction is usually carried out under reflux conditions to ensure complete cyclization and high yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

Raw Material Preparation: Ensuring the purity of cyclohexylamine and the azepane precursor.

Reaction: Conducting the cyclization reaction under controlled temperature and pressure conditions.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Performing rigorous testing to ensure the product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylazepane hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azepane ring can be modified by introducing different substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Various substituted azepane derivatives.

Oxidation Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction Products: Reduced derivatives with additional hydrogen atoms.

Scientific Research Applications

Medicinal Chemistry Applications

2-Cyclohexylazepane hydrochloride has been investigated for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antidepressant Activity

Recent studies have indicated that derivatives of cyclohexylazepanes exhibit antidepressant-like effects in animal models. A notable study demonstrated that modifications to the azepane ring could enhance the binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants .

| Study | Findings | Reference |

|---|---|---|

| Animal Model Study | Enhanced serotonin receptor binding | |

| Synthesis of Derivatives | Identified potential antidepressant compounds |

Anticancer Properties

Research has also explored the anticancer properties of this compound. Preliminary results suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. One study reported significant cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Material Science Applications

This compound is also being explored for its utility in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can act as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve flexibility and thermal stability, making it suitable for applications in coatings and adhesives .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of various heterocycles and bioactive compounds. For example, it has been employed as a starting material for synthesizing alkaloids and other nitrogen-containing compounds through cyclization reactions .

Mechanism of Action

The mechanism of action of 2-Cyclohexylazepane hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems or cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyclohexylhexahydro-1H-azepine (CAS 383129-16-6)

2-Cyclopentylazepane Hydrochloride

- Structural Relation : Cyclopentyl substituent instead of cyclohexyl.

- Expected Differences: Smaller ring size reduces steric hindrance and lipophilicity. Potentially higher reactivity in nucleophilic substitutions due to reduced bulk.

- Data Limitations: No explicit data in provided evidence; inferred from structural analogies .

Xylazine Hydrochloride (CAS 23076-47-9)

- Molecular Formula : C₁₂H₁₇ClN₂S

- Application : Veterinary sedative (contrasts with 2-cyclohexylazepane HCl’s research focus) .

- Key Contrasts :

- Thiazine core vs. azepane ring.

- Contains dimethylphenyl and thiazine groups, conferring distinct pharmacological activity.

Comparative Analysis of Physicochemical Properties

Solubility and Reactivity

- 2-Cyclohexylazepane HCl : Enhanced water solubility due to hydrochloride salt, favoring use in aqueous reaction conditions.

- Free Base Analogs: Preferable for lipid-based formulations or reactions requiring non-polar media .

Research and Industrial Relevance

- Synthetic Utility : 2-Cyclohexylazepane HCl serves as a precursor for nitrogen-rich scaffolds in medicinal chemistry, analogous to dosulepin hydrochloride (tricyclic antidepressant) .

- Safety Considerations : While specific hazard data are unavailable, handling precautions for similar hydrochlorides (e.g., avoiding inhalation, skin contact) are recommended .

Biological Activity

2-Cyclohexylazepane hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and receptor interaction properties, supported by data from various studies.

Chemical Structure

This compound is characterized by a cyclohexyl group attached to an azepane ring. Its molecular formula can be represented as . The presence of the cyclohexyl moiety is significant for its biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of azepane derivatives, including this compound.

Antibacterial and Antifungal Studies

-

Minimum Inhibitory Concentration (MIC) :

- The MIC values for various azepane derivatives have been reported, showing effectiveness against key pathogens such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans.

- For instance, compounds similar to 2-cyclohexylazepane exhibited MIC values ranging from 4 to 32 μg/mL against these pathogens, indicating moderate to high antibacterial activity .

- Cytotoxicity :

Receptor Interaction

The biological activity of this compound may also be attributed to its interaction with various receptors.

Serotonin Receptors

- Preliminary studies indicate that azepane compounds can act as selective agonists for serotonin receptors (5-HT2C), which are implicated in mood regulation and appetite control. The structure-activity relationship (SAR) studies suggest that modifications in the cyclohexyl group can enhance receptor affinity and selectivity .

Case Studies

Several case studies have highlighted the relevance of azepane derivatives in drug discovery.

-

Case Study on Antimicrobial Activity :

- A study evaluated a series of azepane derivatives for their antimicrobial efficacy against ESKAPE pathogens. The findings indicated that specific substitutions on the azepane ring significantly enhanced antibacterial properties, with some compounds showing effectiveness against multi-drug resistant strains .

- Case Study on Cytotoxicity :

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic pathways for 2-Cyclohexylazepane hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves cyclohexylation of azepane derivatives. Key parameters include:

- Reagent selection : Cyclohexyl halides (e.g., cyclohexyl bromide) or cyclohexanol derivatives for nucleophilic substitution.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction kinetics, while inert atmospheres prevent oxidation .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation. Post-synthesis, acidification with HCl precipitates the hydrochloride salt.

- Yield improvement : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) can increase purity to >95% .

Q. How should researchers safely handle and store this compound to minimize degradation?

Methodological Answer:

- Handling : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Avoid inhalation by working in fume hoods .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .

- Decontamination : Spills should be absorbed with inert materials (e.g., vermiculite) and disposed as hazardous waste. Surfaces require ethanol rinsing .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

- Primary techniques :

- NMR spectroscopy : Use deuterated DMSO or CDCl₃ to resolve cyclohexyl and azepane proton environments. Discrepancies in peak splitting may arise from residual solvents; lyophilization or repeated drying is advised .

- HPLC-MS : A C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) provides retention times <10 min. Mass fragments (e.g., m/z 196.3 for parent ion) confirm molecular identity .

- Contradiction resolution : Cross-validate with elemental analysis (C, H, N) and IR spectroscopy (N-H stretch at ~3300 cm⁻¹) to confirm structural integrity .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs). Monitor via HPLC for decomposition products (e.g., free base or cyclohexanol derivatives). The hydrochloride form is stable at pH 3–6 but hydrolyzes in alkaline conditions .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~225°C. Storage above 25°C accelerates discoloration; lyophilized samples retain stability for >12 months .

Q. What strategies mitigate interference from impurities during bioactivity assays involving this compound?

Methodological Answer:

- Impurity profiling : Identify common by-products (e.g., unreacted cyclohexylamine) via GC-MS or LC-HRMS. Calibrate assays with ultra-pure (>99%) reference standards .

- Assay design : Include negative controls (vehicle-only) and pre-incubate test solutions at 37°C for 1 hr to exclude solvent effects. For cell-based assays, use dialysis or centrifugal filtration (3 kDa cutoff) to remove low-MW impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.